molecular formula C21H29N5O3 B213505 2-({1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine

2-({1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine

Cat. No. B213505
M. Wt: 399.5 g/mol
InChI Key: LMNQGTIZZKCHRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine is a chemical compound that has gained significant attention in scientific research due to its potential in various fields.

Mechanism of Action

The mechanism of action of 2-({1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine involves the modulation of various signaling pathways. In the field of neuroscience, this compound has been shown to activate the Nrf2/ARE pathway, which leads to the upregulation of various antioxidant enzymes. It has also been shown to inhibit the JNK signaling pathway, which plays a role in oxidative stress-induced neuronal damage.
In the field of cancer research, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit the PI3K/Akt signaling pathway, which plays a role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
2-({1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine has been shown to have various biochemical and physiological effects. In the field of neuroscience, this compound has been shown to increase the levels of various antioxidant enzymes such as glutathione peroxidase and superoxide dismutase. It has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation products.
In the field of cancer research, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit the PI3K/Akt signaling pathway, which plays a role in cancer cell survival and proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-({1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine in lab experiments is its potential in various fields such as neuroscience and cancer research. It has been extensively studied for its potential in treating neurodegenerative diseases and drug-resistant cancers.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects at higher concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-({1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine. In the field of neuroscience, further studies are needed to understand the mechanisms underlying its neuroprotective effects and its potential in treating neurodegenerative diseases.
In the field of cancer research, further studies are needed to understand the mechanisms underlying its anticancer properties and its potential in treating drug-resistant cancers. Additionally, studies are needed to understand the potential side effects and toxicity of this compound at higher concentrations.
Conclusion:
In conclusion, 2-({1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. It has been extensively studied for its potential in treating neurodegenerative diseases and drug-resistant cancers. However, further studies are needed to understand its mechanisms of action and potential side effects.

Synthesis Methods

The synthesis of 2-({1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine involves the reaction of adamantyl hydrazine with 4-nitro-1H-pyrazole-3-carboxylic acid chloride in the presence of triethylamine. The resulting compound is then reduced with hydrogen gas in the presence of palladium on carbon to yield the final product.

Scientific Research Applications

2-({1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine has been extensively studied for its potential in various fields. In the field of neuroscience, this compound has been shown to have neuroprotective effects against oxidative stress-induced damage to neurons. It has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
In the field of cancer research, this compound has been shown to have anticancer properties by inducing apoptosis in cancer cells. It has also been studied for its potential in treating drug-resistant cancers.

properties

Product Name

2-({1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine

Molecular Formula

C21H29N5O3

Molecular Weight

399.5 g/mol

IUPAC Name

[1-(1-adamantyl)-4-nitropyrazol-3-yl]-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone

InChI

InChI=1S/C21H29N5O3/c27-20(24-5-4-23-3-1-2-17(23)12-24)19-18(26(28)29)13-25(22-19)21-9-14-6-15(10-21)8-16(7-14)11-21/h13-17H,1-12H2

InChI Key

LMNQGTIZZKCHRA-UHFFFAOYSA-N

SMILES

C1CC2CN(CCN2C1)C(=O)C3=NN(C=C3[N+](=O)[O-])C45CC6CC(C4)CC(C6)C5

Canonical SMILES

C1CC2CN(CCN2C1)C(=O)C3=NN(C=C3[N+](=O)[O-])C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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